molecular formula C12H8N4O5 B2412532 4-nitro-N-(3-nitropyridin-4-yl)benzamide CAS No. 312592-24-8

4-nitro-N-(3-nitropyridin-4-yl)benzamide

Cat. No.: B2412532
CAS No.: 312592-24-8
M. Wt: 288.219
InChI Key: ZUYOYUFELXFPKH-UHFFFAOYSA-N
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Description

4-nitro-N-(3-nitropyridin-4-yl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of nitro groups on both the benzamide and pyridine rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3-nitropyridin-4-yl)benzamide typically involves the reaction of 3-nitropyridine-4-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(3-nitropyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, with reagents such as sodium methoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

    Reduction: 4-amino-N-(3-aminopyridin-4-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-nitro-N-(3-nitropyridin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-nitro-N-(3-nitropyridin-4-yl)benzamide involves its interaction with specific molecular targets. The nitro groups are believed to play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can interact with cellular components. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(4-nitropyridin-2-yl)benzamide
  • 4-nitro-N-(3-methylpyridin-4-yl)benzamide
  • 4-nitro-N-(3-chloropyridin-4-yl)benzamide

Uniqueness

4-nitro-N-(3-nitropyridin-4-yl)benzamide is unique due to the presence of nitro groups on both the benzamide and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-nitro-N-(3-nitropyridin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O5/c17-12(8-1-3-9(4-2-8)15(18)19)14-10-5-6-13-7-11(10)16(20)21/h1-7H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYOYUFELXFPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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